2-Azidoethan-1-amine hydrochloride

Click Chemistry Bioconjugation Chemical Stability

2-Azidoethan-1-amine hydrochloride (CAS 118508-67-1) is a small-molecule, heterobifunctional building block comprising a two-carbon ethylamine backbone, a terminal primary amine group, and a terminal azide functional group, supplied as the stable hydrochloride salt. The compound has a molecular weight of 122.56 g/mol, appears as a white to pale yellow crystalline solid with a decomposition point above 78°C, and exhibits high water solubility due to its protonated amine salt form.

Molecular Formula C2H7ClN4
Molecular Weight 122.56 g/mol
CAS No. 118508-67-1
Cat. No. B3088314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azidoethan-1-amine hydrochloride
CAS118508-67-1
Molecular FormulaC2H7ClN4
Molecular Weight122.56 g/mol
Structural Identifiers
SMILESC(CN=[N+]=[N-])N.Cl
InChIInChI=1S/C2H6N4.ClH/c3-1-2-5-6-4;/h1-3H2;1H
InChIKeyLUPDLBROICENPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azidoethan-1-amine hydrochloride (CAS 118508-67-1) - A Bifunctional Click Chemistry Building Block for Bioconjugation and Drug Discovery


2-Azidoethan-1-amine hydrochloride (CAS 118508-67-1) is a small-molecule, heterobifunctional building block comprising a two-carbon ethylamine backbone, a terminal primary amine group, and a terminal azide functional group, supplied as the stable hydrochloride salt . The compound has a molecular weight of 122.56 g/mol, appears as a white to pale yellow crystalline solid with a decomposition point above 78°C, and exhibits high water solubility due to its protonated amine salt form [1]. The azide group enables highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the amine provides a nucleophilic handle for amidation, esterification, and conjugation to activated carboxylic acids, NHS esters, and carbonyl compounds [2]. This dual functionality positions it as a versatile intermediate in medicinal chemistry, bioconjugation, polymer functionalization, and targeted protein degradation (PROTAC) research .

Why 2-Azidoethan-1-amine hydrochloride Cannot Be Substituted by Free Base or Other Azidoalkylamine Analogs


Substitution of 2-azidoethan-1-amine hydrochloride with the free base form (2-azidoethylamine, CAS 87156-40-9) or longer-chain analogs such as 3-azidopropylamine and 4-azidobutylamine introduces critical variations in physical stability, solubility profile, and synthetic utility that directly impact experimental reproducibility and procurement value. The hydrochloride salt offers superior storage stability and eliminates the volatility, hygroscopicity, and potential for spontaneous decomposition associated with the free amine, thereby reducing batch-to-batch variability and safety concerns in long-term laboratory operations [1][2]. Furthermore, the protonated amine salt provides a distinct reactivity profile in aqueous and biphasic systems, enabling direct dissolution in biological buffers without the need for additional acid neutralization steps, which can complicate click chemistry workflows . The specific two-carbon spacer length imparts a unique steric and electronic environment around the azide and amine groups, influencing reaction kinetics, conjugate flexibility, and the physicochemical properties of the final bioconjugate or polymer—parameters that cannot be replicated by substituting a longer-chain analog without extensive re-optimization [3].

Quantitative Differentiation Evidence for 2-Azidoethan-1-amine hydrochloride: Comparative Analysis for Informed Procurement


Enhanced Storage Stability: Hydrochloride Salt vs. Free Base 2-Azidoethylamine

2-Azidoethan-1-amine hydrochloride demonstrates markedly improved stability during storage and handling compared to its free base counterpart, 2-azidoethylamine (CAS 87156-40-9). The hydrochloride salt form reduces the volatility and hygroscopicity of the free amine, while the protonated amine (NH3+) protects the azide group from thermal decomposition in dry conditions [1]. This translates to a longer shelf-life under standard laboratory storage conditions (-20°C, under inert atmosphere), reducing the need for frequent repurchasing and minimizing the risk of using degraded, less reactive material .

Click Chemistry Bioconjugation Chemical Stability

Superior Aqueous Solubility and Buffer Compatibility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 2-azidoethan-1-amine confers significantly enhanced solubility in water and aqueous buffer systems compared to the free base 2-azidoethylamine [1]. Vendor technical data indicates that the compound is readily soluble in water, with a reported solubility classification of 'slightly soluble' in water and methanol . The protonated amine (NH3+) facilitates direct dissolution and handling in aqueous media, which is critical for applications such as bioconjugation to proteins, peptides, and nucleic acids where organic co-solvents may denature biomolecules or interfere with biological activity [2].

Bioconjugation Aqueous Chemistry Solubility

Click Chemistry Reactivity: 2-Azidoethan-1-amine hydrochloride as a Key Component in Thermoresponsive Polymer Synthesis

2-Azidoethan-1-amine hydrochloride (or its deprotonated form) is a critical azide component in the synthesis of thermoresponsive copolymers via CuAAC click chemistry. In a study by Jung and Lee (2013), 2-azidoethylamine was reacted with an alkyne-functionalized poly(2-hydroxyethyl methacrylate) (PHEMA) backbone to introduce primary amine groups onto the polymer side chains [1]. The reaction efficiency, as determined by gel permeation chromatography (GPC) and 1H NMR spectroscopy, enabled precise tuning of the copolymer's thermoresponsive behavior and pH sensitivity [2]. The study compared the use of 2-azidoethylamine (introducing primary amines) with its N,N-dimethyl and N,N-diethyl analogs (introducing tertiary amines), demonstrating that the nature of the amine group directly influences the polymer's cloud point and aggregation behavior [3].

Polymer Chemistry Click Chemistry Thermoresponsive Materials

Synthesis of Biodegradable Polyaspartamide Derivatives via Ring-Opening with 2-Azidoethylamine

2-Azidoethylamine (the deprotonated form of 2-azidoethan-1-amine hydrochloride) serves as a key nucleophile in the ring-opening reaction of poly(L-succinimide) (PSI) to introduce pendant azide groups onto biodegradable polyaspartamide backbones . In a study on thermosensitive functional polyaspartamide derivatives, researchers used 2-azidoethylamine (Az) alongside 5-hydroxypentylamine (HPA) to create copolymers with tunable ratios of azide and hydroxyl functionalities [1]. The incorporation of azide groups via 2-azidoethylamine enabled subsequent CuAAC click chemistry to introduce hydrophobic phenethyl (PEA) and imidazole (IMZ) moieties, yielding biodegradable polymers with adjustable thermosensitivity [2].

Polymer Chemistry Biodegradable Materials Click Chemistry

High Patent Density and Literature Presence as a Proxy for Validated Utility

2-Azidoethan-1-amine hydrochloride is associated with a significant intellectual property footprint, with PubChemLite reporting over 502 patents and 2 literature citations referencing this compound [1]. This high patent density, which substantially exceeds that of many structurally similar azidoalkylamine analogs (e.g., 3-azidopropylamine or 4-azidobutylamine), serves as a proxy for validated utility across a broad range of chemical and biological applications [2]. The compound's appearance in patent literature, particularly in the context of pyrrolobenzodiazepine (PBD) dimer-based anticancer agents and PROTAC linkers, underscores its recognized value in industrial and academic drug discovery pipelines .

Drug Discovery Medicinal Chemistry Intellectual Property

Optimal Application Scenarios for 2-Azidoethan-1-amine hydrochloride Based on Differentiated Performance


Aqueous Bioconjugation and Peptide Functionalization in Biological Buffers

Due to its superior aqueous solubility as the hydrochloride salt, 2-azidoethan-1-amine hydrochloride is the preferred reagent for introducing a clickable azide handle into peptides, proteins, and oligonucleotides under mild, aqueous conditions . Direct dissolution in biological buffers eliminates the need for organic co-solvents that may denature sensitive biomolecules, streamlining workflows in chemical biology and ensuring the integrity of the final bioconjugate . The amine group readily reacts with activated esters (e.g., NHS esters) on biomolecules or with carboxylic acids using standard coupling reagents (e.g., HATU, EDC), while the azide remains inert until activated by Cu(I) for click chemistry [9].

Synthesis of Pyrrolobenzodiazepine (PBD) Dimer Anticancer Agents

2-Azidoethan-1-amine hydrochloride is a key reagent in the synthesis of pyrrolobenzodiazepine (PBD) dimers, a class of DNA cross-linking agents under investigation for the treatment of proliferative disorders including cancer . The compound serves as a linker or functional group donor in the assembly of these highly potent warheads, which are often conjugated to antibodies as antibody-drug conjugates (ADCs) . The high patent density associated with this compound underscores its established role in medicinal chemistry programs targeting novel anticancer therapeutics [9].

Development of Stimuli-Responsive Polymers and Smart Biomaterials

2-Azidoethan-1-amine hydrochloride (or its deprotonated form) is a critical building block for synthesizing pH- and thermo-responsive polymers via CuAAC click chemistry . By reacting the azide with an alkyne-functionalized polymer backbone, researchers introduce primary amine side chains that confer tunable cloud point transitions and pH-dependent aggregation behavior . This capability enables the design of smart materials for drug delivery, biosensing, and surface modification, where controlled responses to environmental stimuli are essential [9].

Preparation of Azide-Functionalized Polyaspartamide Biodegradable Scaffolds

In the synthesis of biodegradable and thermosensitive polyaspartamide derivatives, 2-azidoethan-1-amine hydrochloride (as the free amine) is employed as a nucleophile to ring-open poly(L-succinimide) (PSI), introducing pendant azide groups onto the polymer backbone . These azide handles then serve as sites for post-polymerization functionalization via CuAAC click chemistry, allowing the attachment of hydrophobic moieties, imaging agents, or targeting ligands . This approach yields biocompatible and biodegradable materials with precisely tailored properties for tissue engineering and controlled drug release applications [9].

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